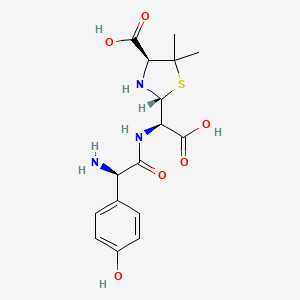
Amoxicilloic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amoxicilloic acid is a thiazolidinemonocarboxylic acid obtained via hydrolysis of the beta-lactam ring of amoxicillin. It has a role as an allergen. It is a conjugate acid of an amoxicilloate.
科学的研究の応用
Metabolism Studies
Amoxicilloic acid plays a crucial role in understanding the metabolism of amoxicillin. A study utilizing ultrahigh performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) identified this compound among other metabolites in the plasma, liver, urine, and kidneys of rats after administration of an amoxicillin-sulbactam hybrid molecule. This research provides insights into the pharmacokinetic behavior of these compounds, aiding in the rational clinical use of antibiotics .
Allergic Reactions
Research has shown that this compound has a lower IgE recognition compared to amoxicillin itself. In a study involving patients with confirmed allergic reactions to beta-lactams, this compound's role as an inhibitor was assessed. The findings indicated that while amoxicillin had a significantly higher IgE recognition rate, this compound showed minimal recognition, suggesting its potential as a less allergenic alternative in certain contexts .
Toxicological Studies
This compound has been investigated for its environmental effects, particularly on aquatic organisms. A study on common carp (Cyprinus carpio) exposed to varying concentrations of amoxicillin and its degradation product, this compound, evaluated oxidative stress biomarkers. The results indicated significant increases in lipid peroxidation and antioxidant enzyme activity in the kidney and other organs of the fish, highlighting the toxicological implications of this compound in aquatic ecosystems .
Removal from Water Bodies
The removal of amoxicillin and its derivatives, including this compound, from water sources has been a focus of environmental studies. Techniques such as oxidative degradation have been explored to efficiently eliminate these compounds from wastewater. Research has demonstrated that magnetic beads composed of alginate can effectively remove amoxicillin from water, indicating potential methods for mitigating environmental contamination .
Data Tables
Case Study 1: Metabolism Analysis
In a controlled experiment with rats administered an amoxicillin-sulbactam hybrid drug, researchers utilized UPLC-Q-TOF-MS/MS to analyze the metabolic pathways. This compound was detected as a primary metabolite, providing critical data for understanding antibiotic metabolism and informing clinical practices regarding antibiotic use .
Case Study 2: Toxicity Assessment
A study assessing the impact of amoxicillin exposure on common carp revealed significant oxidative stress responses. The research indicated that both amoxicillin and its metabolite, this compound, contributed to biochemical changes in the fish's organs, particularly affecting kidney function. This underscores the importance of monitoring antibiotic residues in aquatic environments to safeguard ecosystem health .
特性
分子式 |
C16H21N3O6S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
InChIキー |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
同義語 |
amoxicilloic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















